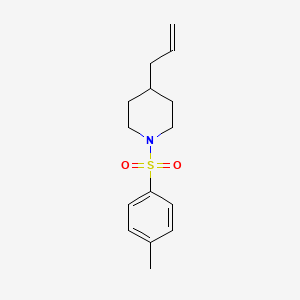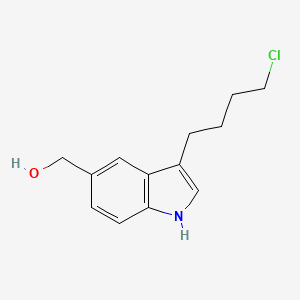
4-Allyl-1-tosylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Allyl-1-tosylpiperidine is a chemical compound with the molecular formula C15H21NO2S and a molecular weight of 279.40 g/mol . It is characterized by the presence of an allyl group and a tosyl group attached to a piperidine ring. This compound is typically a yellow to white solid with a melting point of 71 to 75 °C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-1-tosylpiperidine can be achieved through various methods. One common approach involves the allylation of piperidine derivatives. For instance, the allylation of tert-butyl 4-oxopiperidine-1-carboxylate can be performed using reagents such as BuLi in anhydrous THF under an argon atmosphere . Another method involves the use of nickel-catalyzed reductive coupling of alkyl halides with other electrophiles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of catalytic coupling reactions, particularly those involving nickel catalysts, is a promising approach for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-Allyl-1-tosylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The tosyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include BuLi, nickel catalysts, and various electrophiles . Reaction conditions often involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, allylation reactions typically yield allylated piperidine derivatives .
Aplicaciones Científicas De Investigación
4-Allyl-1-tosylpiperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research into the medicinal properties of this compound and its derivatives is ongoing.
Industry: The compound can be used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 4-Allyl-1-tosylpiperidine involves its interaction with molecular targets through various pathways. For example, in catalytic coupling reactions, the compound may participate in radical chain mechanisms facilitated by nickel catalysts . These reactions often involve the formation of intermediate species that undergo further transformations to yield the desired products.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Allyl-1-tosylpiperidine include other tosylpiperidine derivatives and allylated piperidine compounds. Examples include:
- 4-Iodo-1-tosylpiperidine
- 4-Allyl-1-benzylpiperidine
Uniqueness
This compound is unique due to the presence of both an allyl group and a tosyl group on the piperidine ring.
Propiedades
Fórmula molecular |
C15H21NO2S |
|---|---|
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-4-prop-2-enylpiperidine |
InChI |
InChI=1S/C15H21NO2S/c1-3-4-14-9-11-16(12-10-14)19(17,18)15-7-5-13(2)6-8-15/h3,5-8,14H,1,4,9-12H2,2H3 |
Clave InChI |
WBXCYCSLNMJOAC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14135753.png)

![1-[(4-Bromophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14135768.png)
![6-(3-Bromo-4-fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14135775.png)
![1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one](/img/structure/B14135782.png)

![N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B14135793.png)





![N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine](/img/structure/B14135828.png)

